N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
Description
This compound (ID: G193-0450) is a benzamide derivative featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 2-ethylphenyl group. The benzamide component is further modified with 3,4-dimethyl substituents. Its molecular formula is C₂₂H₂₂N₆O₃S, with a molecular weight of 450.52 g/mol .
Properties
Molecular Formula |
C22H22N6OS |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C22H22N6OS/c1-5-16-8-6-7-9-18(16)28-15(4)19(25-27-28)20-23-22(30-26-20)24-21(29)17-11-10-13(2)14(3)12-17/h6-12H,5H2,1-4H3,(H,23,24,26,29) |
InChI Key |
PBMIKDJLYUSVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with a suitable electrophile, such as a carboxylic acid derivative.
Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled together through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the amine group of the thiadiazole ring and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.
Reduction: Reduction reactions can occur at the triazole and thiadiazole rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that triazole derivatives often display significant activity against a range of pathogens. For instance, studies have shown that similar triazole structures can inhibit bacterial growth and fungal infections. The presence of the thiadiazole moiety enhances the compound's bioactivity, making it a candidate for further investigation as an antimicrobial agent .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory process, and its inhibition could lead to therapeutic applications in treating conditions like asthma and arthritis . The anti-inflammatory potential is particularly relevant given the increasing resistance to conventional anti-inflammatory drugs.
Anticancer Activity
The structural components of N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide suggest potential anticancer activity. Similar compounds have been reported to interact with DNA and exhibit cytotoxic effects on cancer cells. Preliminary studies indicate that this compound may also induce apoptosis in specific cancer cell lines .
Agricultural Applications
Pesticidal Properties
Triazole derivatives are known for their fungicidal properties. The compound's structure suggests it could serve as a novel pesticide or fungicide. Research into related compounds has shown efficacy against agricultural pests and diseases, indicating that this compound may contribute to sustainable agriculture practices by providing an alternative to traditional chemical pesticides .
Material Science
Polymer Chemistry
The unique chemical structure of this compound can be utilized in the development of advanced materials. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into similar compounds has demonstrated their utility in creating functionalized polymers for various applications including coatings and composites .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against bacteria and fungi |
| Anti-inflammatory Properties | May reduce inflammation in chronic diseases | |
| Anticancer Activity | Potential for inducing apoptosis in cancer cells | |
| Agricultural Science | Pesticidal Properties | Alternative to conventional pesticides |
| Material Science | Polymer Chemistry | Enhanced material properties |
Mechanism of Action
The mechanism of action of N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to the modulation of these processes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- G193-0690 (N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide): Molecular Formula: C₂₁H₂₀N₆O₃S Molecular Weight: 436.49 g/mol Key Differences: Replaces the 3,4-dimethylbenzamide with a 3-methylbenzamide and introduces methoxy groups on the triazole-attached phenyl ring.
- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Molecular Formula: C₂₃H₁₈N₄O₂S Molecular Weight: 414.49 g/mol Key Differences: Features a pyridine-acetyl group instead of a triazole-thiadiazole system.
Modifications on the Triazole and Thiadiazole Moieties
G193-0152 (N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide) :
- Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Key Differences: Replaces thiadiazole with a thiazole ring and incorporates a bromophenyl group.
Physical and Spectral Properties
| Compound ID | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| Target (G193-0450) | Not reported | Not available | Not available |
| G193-0690 | Not reported | ~1605–1617 | Aromatic H: 7.36–7.72 |
| 8a | 290 | 1679, 1605 | CH₃: 2.49, 2.63; Ar-H: 7.47–8.39 |
| 9c | Not reported | ~1606 | Ar-H: 7.36–7.72; isoxazole-H: 7.95–8.13 |
Notes:
Biological Activity
N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused with a thiadiazole moiety and a dimethylbenzamide group. The molecular formula is with a molecular weight of approximately 344.45 g/mol. Its structural representation can be illustrated as follows:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that 1,2,3-thiadiazole derivatives displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole structure have demonstrated cytotoxic effects against several cancer cell lines. A notable case study revealed that a related triazole compound exhibited an IC50 value of 27.3 μM against the T47D breast cancer cell line . This suggests the potential for this compound to act as a promising anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole and triazole compounds have also been documented. One study found that certain derivatives exhibited comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
